molecular formula C6H9N3O B13454947 4-(Azidomethylidene)oxane

4-(Azidomethylidene)oxane

Cat. No.: B13454947
M. Wt: 139.16 g/mol
InChI Key: YXNSSAFNIODSJQ-UHFFFAOYSA-N
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Description

4-(Azidomethylidene)oxane is an organic compound that features an azide group attached to a methylene bridge, which is further connected to an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Azidomethylidene)oxane typically involves the reaction of oxane derivatives with azidomethylidene precursors. One common method includes the use of azidomethylidene intermediates, which are reacted with oxane under controlled conditions to form the desired compound. The reaction conditions often involve the use of solvents such as acetonitrile or dichloromethane, and the reaction is typically carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 4-(Azidomethylidene)oxane can undergo various chemical reactions, including:

    Oxidation: The azide group can be oxidized to form nitro or other oxidized derivatives.

    Reduction: The azide group can be reduced to form amines or other reduced products.

    Substitution: The azide group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.

Scientific Research Applications

4-(Azidomethylidene)oxane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound can be used in the study of biological pathways and mechanisms, especially those involving azide groups.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(Azidomethylidene)oxane involves its interaction with molecular targets through the azide group. The azide group can participate in click chemistry reactions, forming stable triazole rings with alkynes. This property makes it useful in bioconjugation and labeling studies. The molecular pathways involved often include the formation of covalent bonds with target molecules, leading to changes in their activity or function.

Comparison with Similar Compounds

    Azidomethylidene derivatives: Compounds with similar azide groups but different core structures.

Uniqueness: 4-(Azidomethylidene)oxane is unique due to the presence of both the oxane ring and the azide group, which confer distinct reactivity and potential applications. Its ability to undergo click chemistry reactions makes it particularly valuable in various research fields.

By understanding the properties, preparation methods, and applications of this compound, researchers can leverage its unique characteristics for advancements in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C6H9N3O

Molecular Weight

139.16 g/mol

IUPAC Name

4-(azidomethylidene)oxane

InChI

InChI=1S/C6H9N3O/c7-9-8-5-6-1-3-10-4-2-6/h5H,1-4H2

InChI Key

YXNSSAFNIODSJQ-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1=CN=[N+]=[N-]

Origin of Product

United States

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